1-(2-Methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone
Description
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core linked to a 2-methyl-2,3-dihydroindole moiety via an ethanone bridge. Its molecular formula is C22H27N3O3, with a molecular weight of 381.476 g/mol . The compound’s structural complexity arises from the fused thiophene-pyrimidine system and the dihydroindole group, which may confer unique binding interactions in pharmacological contexts.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone |
InChI |
InChI=1S/C17H15N3O2S/c1-11-8-12-4-2-3-5-14(12)20(11)15(21)9-22-16-13-6-7-23-17(13)19-10-18-16/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
SZWQQVLDJAKLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)COC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules:
Thieno[2,3-d]pyrimidine Derivatives
- Sodium 2-thieno[2,3-d]pyrimidin-4-ylacetate: This sodium salt derivative (C8H5N2NaO2S) lacks the dihydroindole and ethanone groups but shares the thienopyrimidine core. Its ionic nature enhances water solubility, making it suitable for pharmaceutical formulations, unlike the neutral, lipophilic ethanone derivative .
- 4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-ylmethanone: With a diazepane ring and phenyl substituent (C22H20N4OS2), this compound exhibits a larger molecular mass (420.549 g/mol) and distinct pharmacokinetic behavior due to increased hydrogen bonding capacity (N4O vs. N3O3 in the target compound) .
Dihydroindole-Containing Compounds
- 1-[5-[[1-(2-Phenylethyl)piperidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone: This analog (C22H27N3O) shares the dihydroindole-ethanone backbone but replaces the thienopyrimidine with a piperidinyl-phenylethyl group.
- 1-(5-(4-Amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one: Incorporating a pyrrolopyrimidine and fluorinated aryl group (C27H22F4N6O), this compound demonstrates enhanced electronegativity and metabolic stability compared to the target compound, attributed to the trifluoromethyl group .
Ethanone-Bridged Heterocycles
- 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative (C21H23NO) with psychoactive properties, this compound lacks the thienopyrimidine system but shares the ethanone linker.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-thieno[2,3-d]pyrimidin-4-yloxyethanone | C22H27N3O3 | 381.476 | Thienopyrimidine, dihydroindole, ethanone | Moderate lipophilicity (XLogP 2.8) |
| Sodium 2-thieno[2,3-d]pyrimidin-4-ylacetate | C8H5N2NaO2S | 224.19 | Thienopyrimidine, sodium carboxylate | High water solubility |
| 4-(5-Phenylthieno[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-ylmethanone | C22H20N4OS2 | 420.549 | Diazepane, phenyl-thienyl | Enhanced hydrogen bonding |
| 1-(5-(4-Amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-... | C27H22F4N6O | 538.50 | Pyrrolopyrimidine, trifluoromethyl | High metabolic stability |
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